2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C8H6BrF4N and a molecular weight of 272.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoroethyl groups attached to an aniline core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Trifluoroethylation: Introduction of the trifluoroethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and coupling reactions. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar compounds to 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline include:
2-Fluoro-6-(trifluoromethyl)aniline: A fluorinated building block used in organic synthesis.
2-Bromo-6-fluoroaniline: Used for the preparation of cycloalkylated benzothiadiazine derivatives.
2-Fluoro-5-(trifluoromethyl)aniline: Another fluorinated aniline derivative with applications in chemical synthesis.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and trifluoroethyl groups, which confer distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H6BrF4N |
---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrF4N/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
NIZVKIJSOSOCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NCC(F)(F)F)F |
Origin of Product |
United States |
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